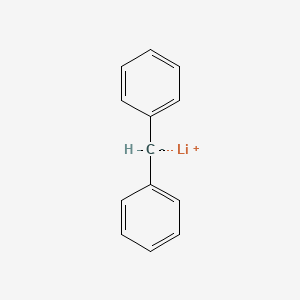

Lithium, (diphenylmethyl)-

Description

Historical Perspectives on Organolithium Chemistry and Diphenylmethyllithium

The field of organolithium chemistry dates back to the early 20th century, with the pioneering work of chemists like Wilhelm Schlenk. The development of these reagents revolutionized organic synthesis, providing a new level of control over carbon-carbon bond formation. The reactivity of organolithium compounds is intrinsically linked to the electropositive nature of lithium, which results in a highly polarized carbon-lithium bond, imparting significant carbanionic character to the organic moiety.

Diphenylmethyllithium, also known as benzhydryllithium, emerged as a notable reagent within this class. lookchem.com Its synthesis and characterization were part of the broader exploration of organoalkali metal compounds. Early studies focused on understanding the nature of the carbon-lithium bond and the influence of the diphenylmethyl group on the reagent's reactivity and stability. The pKa of the parent hydrocarbon, diphenylmethane (B89790), is approximately 33.5, indicating the relative stability of the corresponding carbanion and the feasibility of its formation using a strong base. chemdad.comchemicalbook.comchemicalbook.com This positioned diphenylmethyllithium as a less basic, and therefore more selective, alternative to simpler alkyllithium reagents like n-butyllithium.

Significance of Diphenylmethyllithium as a Carbanionic Reagent in Modern Organic Synthesis

The significance of diphenylmethyllithium in modern organic synthesis stems from its role as a nucleophilic initiator and a reagent for introducing the benzhydryl group into molecules. nih.gov The benzhydryl moiety is a key structural motif in numerous biologically active compounds and pharmaceutical drugs.

As a carbanionic reagent, diphenylmethyllithium participates in a variety of transformations, including nucleophilic additions to carbonyl compounds and alkylations. marquette.eduacs.org Its utility is particularly highlighted in the synthesis of complex architectures. For instance, it has been employed in the preparation of unsymmetrical tetraarylethylenes through reaction with substituted benzophenones, leading to tertiary alcohols that can be readily dehydrated. marquette.edumarquette.edu This method allows for the large-scale synthesis of various ethylenic derivatives. marquette.edu

Furthermore, diphenylmethyllithium serves as a crucial initiator in anionic polymerization. cmu.educhempedia.info Its ability to initiate the polymerization of various monomers, including styrenes and acrylates, has been extensively studied. cmu.eduacs.orgresearchgate.net The controlled nature of these polymerizations allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, which is essential for creating materials with specific properties. acs.orgresearchgate.net

Synthesis of Diphenylmethyllithium

The preparation of diphenylmethyllithium is typically achieved through the deprotonation of its parent hydrocarbon, diphenylmethane. This acid-base reaction requires a strong base, with organolithium reagents being the most commonly employed.

Common Synthetic Routes

Deprotonation of Diphenylmethane with n-Butyllithium

The most prevalent laboratory-scale synthesis of diphenylmethyllithium involves the reaction of diphenylmethane with n-butyllithium (n-BuLi). nih.govmarquette.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.

The reaction proceeds as follows: (C₆H₅)₂CH₂ + n-C₄H₉Li → (C₆H₅)₂CHLi + C₄H₁₀

The formation of the deep red or orange-red solution of diphenylmethyllithium provides a visual indication of the reaction's progress. marquette.edu The reaction is often performed at 0 °C and is generally complete within 30 minutes to a few hours. lookchem.commarquette.edu

Other Preparative Methods

While the use of n-butyllithium is widespread, other strong bases can also effect the deprotonation of diphenylmethane. For instance, other alkyllithium reagents or lithium amides could potentially be used. The choice of base and solvent can influence the purity and reactivity of the resulting diphenylmethyllithium.

Chemical Properties and Structure

The chemical behavior and physical characteristics of diphenylmethyllithium are dictated by its unique electronic and structural features.

Physical and Chemical Properties

Diphenylmethyllithium is a highly reactive organometallic compound. lookchem.com It is typically handled as a solution in an ethereal solvent. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₁Li nih.gov |

| Molecular Weight | 174.17 g/mol lookchem.com |

| CAS Number | 881-42-5 nih.gov |

| Appearance | Red to orange-red solution marquette.edu |

| pKa of Conjugate Acid (Diphenylmethane) | ~33.5 chemdad.comchemicalbook.comchemicalbook.com |

This table contains interactive data.

Structure and Bonding

The structure of organolithium compounds in solution and in the solid state is complex and often involves the formation of aggregates. While detailed crystallographic data for diphenylmethyllithium is not as readily available as for simpler alkyllithiums like methyllithium (B1224462), it is understood to exist as aggregates in solution. libretexts.orguomustansiriyah.edu.iq The degree of aggregation is influenced by the solvent and the presence of other coordinating species.

The carbon-lithium bond is highly polar, with significant ionic character. libretexts.org The negative charge on the benzylic carbon is stabilized by resonance, delocalizing over the two adjacent phenyl rings. This delocalization contributes to the relative stability of diphenylmethyllithium compared to alkyllithiums and also influences its reactivity, making it a "softer" nucleophile.

Applications in Chemical Research

Diphenylmethyllithium has found widespread application in both polymerization and fine organic synthesis due to its unique reactivity profile.

Role in Anionic Polymerization

Diphenylmethyllithium is a well-established initiator for the anionic polymerization of a variety of monomers. cmu.educhempedia.info Anionic polymerization is a chain-growth polymerization that proceeds via a carbanionic active center.

Initiation of Styrene (B11656) and Acrylate Polymerization

Diphenylmethyllithium has been successfully used to initiate the polymerization of monomers such as styrene and tert-butyl acrylate. acs.org In the case of tert-butyl acrylate, the use of diphenylmethyllithium in conjunction with dialkylzinc as a binary initiator system has been shown to produce polymers with controlled molecular weights and narrow molecular weight distributions. acs.org The controlled nature of these polymerizations is crucial for the synthesis of well-defined block copolymers. cmu.eduacs.org For example, well-defined block copolymers such as poly(styrene-b-tBA) and poly(methyl methacrylate-b-tBA) have been prepared anionically using this approach. acs.org

The initiation process involves the nucleophilic attack of the diphenylmethyl carbanion on the monomer, creating a new carbanionic species that then propagates the polymer chain.

Applications in Organic Synthesis

Beyond polymerization, diphenylmethyllithium is a valuable reagent for the construction of complex organic molecules.

Nucleophilic Addition to Carbonyls and Other Electrophiles

One of the primary uses of diphenylmethyllithium in organic synthesis is its reaction with electrophiles. It readily adds to carbonyl compounds, such as ketones and aldehydes, to form tertiary and secondary alcohols, respectively. marquette.edumarquette.edu A notable example is the reaction with substituted benzophenones to produce tertiary alcohols, which are precursors to tetraarylethylenes. marquette.edumarquette.edu

It also reacts with other electrophiles, such as alkyl halides, in nucleophilic substitution reactions. acs.org The stereochemical outcome of such reactions has been a subject of detailed study. lookchem.com Furthermore, diphenylmethyllithium has been used in the synthesis of functionalized dihydropyridinones through its addition to 2-pyridones. nih.govresearchgate.net

Synthesis of Biologically Active and Complex Molecules

The benzhydryl group, which can be introduced using diphenylmethyllithium, is a key structural component in many biologically active compounds. nih.gov For instance, it is present in drugs like the opioid methadone and the antipsychotic pimozide. nih.gov The ability to efficiently introduce this moiety makes diphenylmethyllithium a valuable tool in medicinal chemistry and drug discovery.

Structure

3D Structure of Parent

Properties

CAS No. |

881-42-5 |

|---|---|

Molecular Formula |

C13H11Li |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

lithium;phenylmethylbenzene |

InChI |

InChI=1S/C13H11.Li/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |

InChI Key |

XWRJSDBMRJIGSK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[CH-]C2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Solution Phase Behavior of Diphenylmethyllithium

Spectroscopic Characterization

Spectroscopic methods are crucial for elucidating the structure of diphenylmethyllithium in solution, where it often exists in equilibrium between different aggregated and solvated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of organolithium compounds. By analyzing various nuclei, detailed information about aggregation states, ion pairing, and solvation can be obtained.

Multinuclear NMR studies provide comprehensive insight into the electronic environment of the different atoms within the diphenylmethyllithium structure.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the phenyl rings and at the benzylic position are sensitive to the charge distribution and the nature of the carbon-lithium bond. In ¹³C NMR, the signal for the carbanionic carbon (α-carbon) is particularly informative. For instance, studies on related organolithium species like dilithium (B8592608) naphthalene (B1677914) have shown significant shifts in the carbon signals upon metalation. researchgate.net The analysis of both ¹H and ¹³C spectra helps in understanding the delocalization of the negative charge across the phenyl rings. researchgate.net

⁶Li and ⁷Li NMR: Lithium has two NMR-active isotopes, ⁷Li (92.4% natural abundance, spin I=3/2) and ⁶Li (7.6% natural abundance, spin I=1). northwestern.edu While ⁷Li is more sensitive, its larger quadrupole moment can lead to broader lines. northwestern.edu ⁶Li, with its smaller quadrupole moment, often provides sharper signals, making it highly suitable for structural studies despite its lower abundance and sensitivity. northwestern.edu The chemical shift of lithium is highly dependent on its coordination environment and the aggregation state (monomer, dimer, etc.). For many organolithium compounds, distinct signals can be observed for different aggregates. researchgate.netwisc.edu Variable temperature NMR studies are often employed to study the equilibria between these species. researchgate.net

Table 1: Representative NMR Data for Organolithium Compounds

| Nucleus | Compound/Solvent System | Aggregate | Chemical Shift (δ, ppm) | Reference |

| ¹³C | Phenyllithium (B1222949)/THF | Monomer (ipso-C) | 196.4 | wisc.edu |

| ¹³C | Phenyllithium/THF | Dimer (ipso-C) | 188.2 | wisc.edu |

| ¹³C | Phenyllithium/Ether | Dimer & Tetramer | Multiple signals | wisc.edu |

| ⁶Li | Phenyllithium/Ether | Dimer & Tetramer | Distinct signals observed | wisc.edu |

This table is illustrative. Actual chemical shifts for diphenylmethyllithium would vary based on solvent, temperature, and concentration.

DOSY NMR is a non-invasive technique that distinguishes chemical species based on their diffusion coefficients, which are related to their size and shape. nih.gov This method is exceptionally useful for analyzing mixtures of aggregates in solution without altering their equilibrium. nih.govnih.gov

For organolithium compounds, DOSY can determine the aggregation state (e.g., monomer, dimer, tetramer) by measuring how quickly each species diffuses. researchgate.net Larger aggregates diffuse more slowly and thus have smaller diffusion coefficients. researchgate.net By correlating the diffusion data from ¹H DOSY with signals from ⁶Li or ¹³C NMR, unambiguous assignments of specific resonances to particular aggregates can be made. researchgate.net This technique has been successfully applied to study the aggregation of compounds like n-butyllithium in various solvents, confirming the presence of different oligomeric forms. researchgate.net For diphenylmethyllithium, DOSY would allow for the direct observation of its aggregation state in solution and how it is influenced by solvent choice and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Ion Pairing Phenomena

UV-Vis spectroscopy is highly sensitive to the electronic structure of the carbanion and the nature of its interaction with the lithium cation. The position of the maximum absorption (λ_max) of the diphenylmethyl anion is a classic indicator of the type of ion pair present in solution.

Two primary types of ion pairs are distinguished:

Contact Ion Pairs (CIPs): The carbanion and the lithium cation are in direct contact. This interaction is favored in low-polarity, non-coordinating solvents like benzene (B151609) or diethyl ether. CIPs typically exhibit a λ_max at a lower wavelength.

Solvent-Separated Ion Pairs (SSIPs): One or more solvent molecules are inserted between the carbanion and the lithium cation. This is favored in more polar, strongly coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). The reduced interaction between the ions in an SSIP leads to a bathochromic shift (a shift to a longer wavelength) of the λ_max.

The equilibrium between CIPs and SSIPs can be influenced by solvent, temperature, and the addition of crown ethers or cryptands, which strongly solvate the lithium cation and promote the formation of SSIPs.

Table 2: UV-Vis Absorption Maxima (λ_max) for Alkali Metal Salts of Diphenylmethane (B89790) Illustrating Ion Pair Effects

Note: This table illustrates the general principle of ion pairing effects on λ_max using various alkali salts of diphenylmethane as examples, as specific data for diphenylmethyllithium across a wide solvent range was not immediately available.

| Cation | Solvent | Ion Pair Type | λ_max (nm) |

| Li⁺ | Diethyl Ether | CIP | ~448 |

| Li⁺ | Tetrahydrofuran (THF) | SSIP | ~496 |

| Na⁺ | Diethyl Ether | CIP | ~485 |

| Na⁺ | Tetrahydrofuran (THF) | SSIP | ~500 |

Data is representative and demonstrates the bathochromic shift from CIP to SSIP.

Infrared (IR) Spectroscopic Analysis of Structure and Solvation

IR spectroscopy provides valuable information about molecular vibrations and can be used to study the C-Li bond and the solvation of the lithium cation. The interaction between the lithium ion and coordinating solvent molecules (like THF or ether) leads to noticeable changes in the vibrational modes of the solvent. nih.govnih.gov For example, the C-O-C stretching frequencies of ether solvents are often shifted upon coordination to Li⁺. nih.gov

Furthermore, a characteristic far-IR band, often observed between 250–500 cm⁻¹, can be attributed to the "rattling" motion of the Li⁺ cation within its solvation cage. nih.gov The frequency of this vibration is sensitive to the mass of the cation and the strength of the coordination, providing direct insight into the immediate environment of the lithium ion. Analysis of these vibrations helps to characterize the structure of the solvated ion pair. nih.gov

Solid-State Structural Analysis

While solution behavior is complex, X-ray crystallography provides definitive structural information in the solid state. Organolithium compounds often crystallize as well-defined aggregates, with the specific structure depending heavily on the coordinating solvent molecules incorporated into the crystal lattice. wisc.eduresearchgate.net

For example, methyllithium (B1224462) crystallizes as a tetramer, (CH₃Li)₄, where the lithium atoms form a tetrahedron with a methyl group capping each face. researchgate.net Other organolithium reagents have been crystallized as monomers, dimers, trimers, or tetramers, depending on the steric bulk of the organic group and the nature of the included solvent or ligand. wisc.edu A crystal structure of an adduct of tris(trimethylsilyl)methyl-lithium revealed an "ate" complex, highlighting the diverse structural possibilities. rsc.org

For diphenylmethyllithium, a solid-state structure would reveal precise Li-C and Li-Li bond distances (in an aggregate), coordination numbers, bond angles, and the specific manner in which solvent molecules coordinate to the lithium centers. This information serves as a crucial benchmark for interpreting the more complex and dynamic equilibria observed in solution. The crystal structure of related aromatic compounds can also provide insight into packing motifs, such as herringbone or column-stacked structures, which influence solid-state properties. nih.gov

X-ray Crystallography of Contacted and Solvent-Separated Diphenylmethyllithium Complexes

In a contact ion pair , the lithium cation and the carbanion are in direct contact. For aryllithium compounds, this often involves the lithium atom being coordinated to the ipso-carbon of the aromatic ring and several solvent molecules. For instance, the crystal structure of (2,4,6-triphenylphenyl)lithium complexed with two diethyl ether molecules reveals a monomeric structure where the lithium atom is in a planar three-coordinate geometry, bonded to the ipso-carbon and the oxygen atoms of the two ether molecules. nih.gov

In a solvent-separated ion pair , the lithium cation is fully encapsulated by solvent molecules or a chelating ligand, creating a distinct cationic complex that is electrostatically paired with the carbanion. The formation of SSIPs is favored by polar solvents and strong chelating ligands. An example is the isolation and crystallographic characterization of both the SSIP and CIP of a silenyl lithium species, where the interconversion between the two forms was achieved by changing the solvent. researchgate.net In the SSIP, the lithium cation was complexed by four tetrahydrofuran (THF) molecules, forming [Li(THF)₄]⁺. researchgate.net

The specific structure adopted by diphenylmethyllithium in the solid state would similarly depend on the crystallization solvent and the presence of any coordinating ligands.

Aggregation Phenomena and Solvation Effects

In solution, organolithium compounds typically exist as aggregates, such as dimers, tetramers, or higher-order oligomers. This aggregation is a dynamic equilibrium that is highly dependent on the solvent, the concentration of the organolithium species, and the presence of coordinating ligands.

Nature of Organolithium Aggregates in Solution (Monomeric, Dimeric, Polymeric Species)

The aggregation state of organolithium compounds in solution is a critical factor governing their reactivity. While monomeric species are often postulated as the most reactive, they may exist in very low concentrations in equilibrium with more stable aggregates. The nature of these aggregates has been extensively studied for various organolithium reagents, often using techniques like NMR spectroscopy. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.org

For example, phenyllithium, a close structural analog of diphenylmethyllithium, exists as a mixture of tetramers and dimers in diethyl ether, while in the more polar solvent tetrahydrofuran (THF), it is predominantly a mixture of dimers and monomers. wisc.edu It is reasonable to infer that diphenylmethyllithium would exhibit similar behavior, with less polar solvents favoring higher aggregation states. The equilibrium between these species is a key aspect of their solution chemistry. researchgate.netgoogle.com

| Organolithium Compound | Solvent | Predominant Aggregation State |

| Phenyllithium | Diethyl Ether | Tetramer / Dimer |

| Phenyllithium | Tetrahydrofuran (THF) | Dimer / Monomer |

| n-Butyllithium | Hydrocarbon | Octamer / Hexamer |

| n-Butyllithium | THF / Diethyl Ether | Tetramer / Dimer |

This table presents data for analogous organolithium compounds to illustrate general trends in aggregation.

Influence of Ethereal Solvents and Chelating Ligands (e.g., TMEDA, PMDETA, Crown Ethers, Polyether Alkoxides)

The aggregation state of organolithium compounds can be significantly influenced by the addition of ethereal solvents and chelating ligands. These molecules coordinate to the lithium cation, breaking down larger aggregates into smaller, often more reactive, species.

Ethereal Solvents: Solvents like tetrahydrofuran (THF) and dimethoxyethane (DME) are more effective at solvating lithium cations than diethyl ether, leading to a reduction in the degree of aggregation. wisc.edunih.gov For phenyllithium in diethyl ether, the addition of THF leads to the formation of dimeric species. wisc.edu

Chelating Ligands:

N,N,N',N'-tetramethylethylenediamine (TMEDA): This bidentate ligand is widely used to deaggregate organolithium compounds and enhance their reactivity. nih.govwikipedia.orgtaylorandfrancis.com In ether solutions of phenyllithium, TMEDA stoichiometrically converts the tetramers into dimers. wisc.edu The formation of crystalline TMEDA-solvated organolithium dimers has been confirmed by X-ray crystallography in several cases. nih.gov

Pentamethyldiethylenetriamine (PMDETA): As a tridentate ligand, PMDETA coordinates even more strongly to lithium than TMEDA. researchgate.netrsc.org Its addition can lead to the formation of monomeric organolithium complexes. For instance, PMDETA converts phenyllithium into monomers in both ether and THF. wisc.edu The crystal structures of several PMDETA-complexed organolithium compounds have been determined, confirming their monomeric nature. rsc.orgrsc.org

Crown Ethers: These macrocyclic polyethers are powerful ligands for alkali metal cations, including lithium. google.comnih.govresearchgate.netrsc.orguni-hamburg.de The size of the crown ether cavity determines its selectivity for a particular cation. For lithium, 12-crown-4 (B1663920) is a particularly effective ligand. The complexation of the lithium cation by a crown ether can lead to the formation of solvent-separated ion pairs, which can dramatically alter the reactivity of the carbanion.

Polyether Alkoxides: While specific data for polyether alkoxides with diphenylmethyllithium were not found, their ability to chelate metal cations suggests they would also influence the aggregation state, similar to crown ethers and other polyether ligands.

| Ligand | Type | Effect on Phenyllithium Aggregation |

| Tetrahydrofuran (THF) | Ethereal Solvent | Promotes dimer formation from tetramers |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Bidentate Chelating Ligand | Converts tetramers to dimers |

| Pentamethyldiethylenetriamine (PMDETA) | Tridentate Chelating Ligand | Promotes monomer formation |

| 12-Crown-4 | Crown Ether | Strong complexation with Li⁺, favors ion separation |

This table illustrates the typical effects of various solvents and ligands on the aggregation of phenyllithium, a model aryllithium compound.

Thermodynamic and Kinetic Aspects of Aggregation Equilibria

In general, the equilibrium between different aggregation states (e.g., monomer, dimer, tetramer) is governed by the free energy change (ΔG) of the association/dissociation process. This, in turn, is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The addition of coordinating solvents and ligands stabilizes the smaller aggregates, shifting the equilibrium towards them. This is often an enthalpically driven process due to the formation of strong Li-O or Li-N bonds.

Computational and Theoretical Investigations of Diphenylmethyllithium

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable for studying transient or highly reactive species that are challenging to analyze experimentally. Methods ranging from first-principles ab initio and Density Functional Theory (DFT) to more computationally efficient semi-empirical approaches have been applied to elucidate the characteristics of organolithium compounds.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems, making it well-suited for molecules like diphenylmethyllithium. wikipedia.orgresearchgate.netscispace.com This approach calculates the total energy of a system based on its electron density, providing a detailed picture of its ground state properties. wikipedia.orgyoutube.com DFT studies, particularly using hybrid functionals like B3LYP, are frequently employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. physchemres.org

For arylmethyl anions such as the diphenylmethyl anion, DFT calculations are crucial for understanding charge distribution and bonding. maynoothuniversity.ie These calculations reveal how the negative charge is delocalized from the central carbon atom across the phenyl rings. The electronic structure is typically evaluated using a potential that accounts for both external fields (from the nuclei) and interelectronic interactions through an effective potential, solved via the Kohn-Sham equations. wikipedia.org While specific DFT studies focusing solely on the electronic structure of isolated diphenylmethyllithium are not extensively detailed in the literature, calculations on closely related solvated diphenylmethyl anions demonstrate significant charge delocalization into the phenyl rings, a key feature of its electronic makeup. maynoothuniversity.ie

Table 1: Common DFT Functionals Used in Organometallic Calculations

| Functional Type | Examples | Key Features |

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Considers the electron density and its gradient. Often used for geometry optimizations. nih.gov |

| Hybrid GGA | B3LYP, PBE0 | Incorporates a portion of exact Hartree-Fock exchange, often improving accuracy for reaction barriers and electronic properties. physchemres.orgnih.gov |

| Hybrid Meta-GGA | M06 | Includes dependence on the kinetic energy density, offering broad applicability for various systems. |

| Range-Separated Hybrid | CAM-B3LYP, ωB97XD | Modifies the amount of Hartree-Fock exchange with interelectronic distance, improving predictions of charge-transfer and excited states. nih.gov |

This table presents a selection of DFT functionals and their general characteristics relevant to computational studies of organometallic compounds.

Ab initio (from first principles) and semi-empirical methods provide alternative computational strategies for studying molecular systems. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. rsc.orgnih.govd-nb.info These methods have been used to refine energies and geometries for complex reaction pathways. nih.govd-nb.info

Semi-empirical methods, such as Modified Neglect of Diatomic Overlap (MNDO), AM1, and PM3, simplify the calculations by omitting or parameterizing certain integrals based on experimental data. wikipedia.orgwustl.edu This makes them computationally faster and suitable for larger molecular systems. wustl.edursc.org The MNDO method and its variants, like MNDO/d which includes d-orbitals, have been applied to organometallic compounds. wikipedia.org While these methods are generally less accurate than DFT or high-level ab initio calculations, they are valuable for exploring potential energy surfaces and modeling large systems. rsc.orgmpg.de For instance, theoretical calculations on the related allyllithium compound have shown varying predictions for its rotational barrier depending on the method used, highlighting the importance of selecting an appropriate level of theory.

Analysis of Bonding and Charge Delocalization

The nature of the carbon-lithium (C-Li) bond and the distribution of electronic charge are fundamental to the chemical behavior of diphenylmethyllithium.

The C-Li bond is a subject of ongoing discussion but is best described as a polar covalent bond with significant ionic character. e-bookshelf.delibretexts.org While the difference in electronegativity between carbon (~2.55) and lithium (~0.98) suggests a polar bond, it does not fully account for its properties. pearson.comdoubtnut.com A more nuanced view considers the orbital interactions; the diffuse nature of lithium's 2s valence orbital leads to poor overlap with carbon's more localized sp³ hybrid orbital. stackexchange.com This inefficient covalent overlap enhances the separation of charge, resulting in a bond that can be modeled as essentially ionic. e-bookshelf.destackexchange.com This high degree of ionic character means that diphenylmethyllithium often behaves as a carbanion (Ph₂CH⁻) associated with a lithium cation (Li⁺).

This ionic model is supported by the chemical reactivity of organolithium compounds, which act as potent sources of nucleophilic carbon. stackexchange.com However, the ability of some organolithium reagents to dissolve in non-polar solvents indicates that the bond is not purely ionic and retains some covalent character. e-bookshelf.de

The electronic structure of the diphenylmethyl anion is characterized by extensive charge delocalization. The negative charge on the central methanide (B1207047) carbon is stabilized by resonance, distributing electron density across both phenyl rings. This delocalization is key to its stability.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. physchemres.orgajchem-a.com

HOMO: For the diphenylmethyl anion, the HOMO is a π-type orbital with significant electron density on the central carbon atom and delocalized across the aromatic rings. This orbital acts as the primary electron donor in reactions with electrophiles. physchemres.org

LUMO: The LUMO is an antibonding π* orbital, which can accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. ajchem-a.com A smaller gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org DFT calculations are the standard method for computing HOMO-LUMO energies and visualizing the orbital distributions. nih.govnih.gov

In diphenylmethyllithium, the electron density is concentrated on the carbanionic portion of the molecule, making it a strong nucleophile. The lithium cation is positioned to interact electrostatically with this region of high electron density.

Conformational Analysis and Rotational Barriers of Phenyl Groups

The two phenyl groups in diphenylmethyllithium are not static; they can rotate around the C-C single bonds connecting them to the central carbon. The ease of this rotation is described by the rotational energy barrier.

Computational studies on related diphenylmethyl anions have used DFT to calculate these barriers. For a solvated sodium salt of the diphenylmethyl anion, the rotational barrier of the phenyl rings was calculated to be in the range of 10-13 kcal/mol. maynoothuniversity.ie This relatively high barrier provides strong evidence for significant π-conjugation and charge delocalization between the anionic carbon and the phenyl rings. If the charge were localized on the central carbon, the bond would have more single-bond character, and the rotation would be much freer (closer to the ~2-3 kcal/mol barrier for phenyl rotation in some neutral molecules). maynoothuniversity.ie

The process of determining these barriers computationally often involves methods like the climbing image nudged elastic band (cNEB) or by mapping the potential energy surface as the dihedral angle of the phenyl ring is systematically changed. nih.gov Experimental techniques like dynamic NMR spectroscopy can also be used to measure such barriers in the solid state or in solution, where values can be significantly higher due to packing forces or solvent interactions. unibas.it

Table 2: Calculated Rotational Barriers for Phenyl Groups in Related Compounds

| Compound/System | Method | Rotational Barrier (kcal/mol) | Reference |

| Diphenylmethyl Anion Derivative (Na⁺ salt) | DFT | 10.0 - 13.3 | maynoothuniversity.ie |

| 2-Naphthylphenylsulfoxide (Solid State) | Experimental (NMR) & Theoretical | 14.7 (Exp.), 14.5 (Calc.) | unibas.it |

| Biphenyl | HF/6-31G* | ~3.3 (13.70 kJ/mol) | nist.gov |

This table provides examples of calculated and experimental rotational barriers for phenyl groups in different chemical environments to provide context for the expected barrier in diphenylmethyllithium.

Molecular Dynamics Simulations in Different Solvent Environments

While specific molecular dynamics (MD) simulation studies focusing solely on diphenylmethyllithium in various solvent environments are not extensively documented in the literature, computational investigations of closely related benzylic organolithium compounds offer significant understanding of the expected behavior. acs.org MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as solvation and ion pair dynamics. nih.govdiva-portal.orgnih.govscm.comarxiv.org

Theoretical calculations indicate that the degree of solvation plays a crucial role in the separation of the ion pair. acs.org For instance, the conversion of a tris-THF-solvated contact ion pair to a tetrakis-THF-solvated separated ion pair has been studied computationally for similar systems. acs.org This process involves the association of an additional solvent molecule with the lithium center, leading to the displacement of the carbanion from the inner coordination sphere of the lithium ion.

The stability of these different solvated species can be evaluated using computational methods, and the relative energies provide an indication of the predominant species in a given solvent. For diphenylmethyllithium, the increased steric bulk of the two phenyl groups compared to a single phenyl group in benzyllithium (B8763671) would likely influence the energetics of solvation and ion pair separation.

Table 1: Calculated Relative Free Energies for Ion Pair Separation of a Generic Benzylic Lithium Compound in THF

| Species | Description | Calculated Relative Free Energy (kcal/mol) |

| CIP•(THF)₃ | Tris-THF-solvated Contact Ion Pair | 0.0 (Reference) |

| TS•(THF)₄ | Transition State for Ion Pair Separation | +5.3 |

| SSIP•(THF)₄ | Tetrakis-THF-solvated Solvent-Separated Ion Pair | Variable, dependent on specific structure |

Note: This data is illustrative and based on studies of similar benzylic organolithium compounds. The transition state energy represents the barrier for the associative mechanism of ion pair separation. The relative free energy of the SSIP can vary based on the specific substituents on the carbanion. acs.org

Molecular dynamics simulations would allow for the exploration of the dynamic exchange of solvent molecules around the lithium cation and the conformational flexibility of the diphenylmethyl anion. Such simulations could also provide insights into the residence time of solvent molecules in the first solvation shell of the lithium ion and the potential for the phenyl rings to interact with the lithium center, a phenomenon known as π-coordination.

Transition State Analysis and Reaction Pathways

Transition state theory is a fundamental concept in chemistry that explains reaction rates by considering the high-energy intermediate state between reactants and products. wikipedia.orgvaia.commit.edu Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for locating and characterizing the structures and energies of transition states in reactions involving organolithium compounds. nih.govresearchgate.netacs.orgrsc.org

For diphenylmethyllithium, transition state analysis has been applied to understand its reactivity in various chemical transformations. These studies help to elucidate reaction mechanisms, predict stereochemical outcomes, and understand the factors that control reactivity.

One area where transition state analysis has been insightful is in the addition reactions of diphenylmethyllithium to electrophiles. For example, in the addition to chiral N-sulfinylketimines, computational studies of the transition state can explain the high diastereoselectivity observed experimentally. thieme-connect.com The calculations can reveal the preferred geometry of the transition state, highlighting the key steric and electronic interactions that dictate the stereochemical course of the reaction.

Table 2: Representative Calculated Activation Barriers for Reactions of Diphenylmethyllithium

| Reaction Type | Electrophile | Computational Method | Calculated Activation Free Energy (ΔG‡, kcal/mol) |

| Addition to Imine | Chiral N-Sulfinylketimine | DFT (B3LYP) | ~10-15 |

| Homologation | Boronic Ester | DFT/Coupled-Cluster | ~15-20 |

Note: The values presented are representative and can vary significantly based on the specific substrates, solvent model, and level of theory used in the computational study. These values illustrate the energy barriers that must be overcome for the reaction to proceed. nih.govthieme-connect.com

Furthermore, computational studies have been employed to investigate the mechanism of homologation reactions involving organolithium reagents and boronic esters. nih.gov These calculations have confirmed a two-step mechanism involving the rapid formation of a boron-ate complex followed by a slower, rate-determining migration of the organic group from boron to carbon. For a reagent like diphenylmethyllithium, the transition state for this migration step would be of key interest.

The structure of the transition state in these reactions often reveals the degree of bond formation and bond breaking at this critical point. For instance, in an SN2-type reaction, the transition state would feature a partially formed bond between the nucleophilic carbon of diphenylmethyllithium and the electrophilic center, and a partially broken bond between the electrophilic center and the leaving group.

DFT calculations can also shed light on the role of aggregation and solvation in the reactivity of diphenylmethyllithium. longdom.org The transition state energy, and thus the reaction rate, can be significantly affected by whether the reacting species is a monomer, dimer, or higher aggregate, and by the explicit coordination of solvent molecules to the lithium cation in the transition state structure.

Advanced Applications and Future Research Directions

Role in Advanced Materials Science (e.g., Precursors for Aggregation-Induced Emission (AIE) Materials)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive in the aggregated state. This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has led to the development of novel materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.netmdpi.comresearchgate.net The synthesis of AIE luminogens (AIEgens), such as derivatives of tetraphenylethylene (TPE), often involves the construction of sterically hindered molecular architectures that restrict intramolecular rotation in the solid state, thus enabling radiative decay pathways. researchgate.netrsc.org

Organolithium reagents play a crucial role in the synthesis of these complex organic molecules. For instance, the synthesis of TPE derivatives can be achieved through reactions that utilize organolithium compounds to form key carbon-carbon bonds. A patented method for synthesizing a triphenylethylene-tetraphenylethylene derivative, a known AIE material, involves the use of n-butyllithium to create a lithiated intermediate that subsequently reacts with a benzophenone (B1666685) derivative.

While direct examples specifying diphenylmethyllithium as a precursor for AIE materials are not extensively documented in publicly available literature, its properties as a bulky and strongly nucleophilic organolithium reagent suggest its potential utility in this area. Diphenylmethyllithium could be employed to introduce the diphenylmethyl moiety into various molecular scaffolds, thereby creating the steric hindrance necessary to induce AIE. Its role could be envisioned in the following synthetic strategies:

Initiation of Polymerization: Diphenylmethyllithium can act as an initiator for the anionic polymerization of monomers. By carefully selecting monomers, it is possible to synthesize polymers with pendant groups that exhibit AIE properties. The bulky diphenylmethyl end-group could further contribute to restricting intramolecular motion in the solid state.

Synthesis of AIEgen Precursors: Diphenylmethyllithium can be used to synthesize complex precursors for AIEgens. For example, it can react with carbonyl compounds to introduce the diphenylmethyl group, which can then be further elaborated into a larger AIE-active molecule.

The exploration of diphenylmethyllithium in the synthesis of novel AIE materials represents a promising avenue for future research, potentially leading to the development of new luminogens with unique photophysical properties.

Table 1: Potential Applications of Diphenylmethyllithium in AIE Materials Synthesis

| Application Area | Synthetic Strategy | Potential Outcome |

| AIEgen Synthesis | Nucleophilic addition to carbonyls or other electrophiles | Introduction of a bulky diphenylmethyl group to create sterically hindered AIEgens. |

| AIE Polymer Synthesis | Anionic polymerization initiator | Creation of polymers with AIE-active side chains and a bulky end-group to enhance emission. |

| Functionalization of AIE Cores | Reaction with halogenated AIEgens | Modification of existing AIE structures to tune their photophysical properties. |

Interplay with Transition Metal Catalysis (e.g., Palladium-Catalyzed C-H Arylation, Cross-Coupling Reactions)

The combination of organolithium reagents with transition metal catalysts, particularly palladium, has revolutionized the formation of carbon-carbon bonds. However, the high reactivity of organolithium compounds often leads to challenges such as poor selectivity and undesired side reactions. Recent advancements have focused on developing catalytic systems that can effectively harness the reactivity of organolithium reagents in a controlled manner.

Diphenylmethyllithium, with its acidic C-H bond on the methylene (B1212753) carbon, is a key intermediate in deprotonative-cross-coupling processes. Palladium-catalyzed C-H arylation of diarylmethanes allows for the synthesis of triarylmethanes under mild conditions. This transformation proceeds through the in situ generation of diphenylmethyllithium via deprotonation, which then participates in the palladium catalytic cycle.

The direct cross-coupling of organolithium reagents with aryl halides is another area of significant progress. While traditionally challenging, new catalyst systems have been developed that enable the efficient coupling of a wide range of organolithium compounds with aryl chlorides, bromides, and iodides. These methods often operate at room temperature and with short reaction times, offering a more sustainable alternative to traditional cross-coupling reactions that require the conversion of organolithiums to less reactive organometallic species.

Key developments in this area include:

Catalyst and Ligand Design: The development of specific phosphine (B1218219) ligands has been crucial in controlling the reactivity of the palladium catalyst and preventing unwanted side reactions.

Flow Chemistry: Continuous-flow protocols for palladium-catalyzed cross-coupling reactions of organolithium reagents have been developed to enhance safety and scalability. researchgate.net

The interplay between diphenylmethyllithium and transition metal catalysis offers a powerful tool for the construction of complex molecular architectures, with ongoing research focused on expanding the scope and improving the sustainability of these reactions.

Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Organolithium Intermediates

| Reaction Type | Catalyst System (Example) | Substrates | Product Type |

| C-H Arylation | Pd-NiXantphos / KN(SiMe₃)₂ | Diarylmethanes, Aryl bromides | Triarylmethanes |

| Cross-Coupling | Pd-PEPPSI-IPent or Pd₂(dba)₃/XPhos | Organolithiums, Aryl chlorides | Biaryls, Heterobiaryls |

| Cross-Coupling | Pd[P(tBu)₃]₂ | Organolithiums, Aryl bromides | Substituted arenes |

Emerging Synthetic Methodologies Utilizing Diphenylmethyllithium

The high reactivity of organolithium reagents like diphenylmethyllithium continues to inspire the development of novel synthetic methodologies. While specific examples detailing new reactions exclusively for diphenylmethyllithium are emerging, broader trends in organolithium chemistry point towards its potential application in several innovative areas.

One significant area of development is the use of organolithium reagents in tandem reactions , where multiple bond-forming events occur in a single pot. These reactions offer increased efficiency and reduce waste by minimizing purification steps. For example, tandem addition-lithiation-electrophilic substitution sequences have been developed for phenyllithium (B1222949), and similar strategies could be envisioned for diphenylmethyllithium.

Multicomponent reactions , where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are another area of growing interest. The nucleophilic nature of diphenylmethyllithium makes it a suitable candidate for inclusion in such reactions, potentially leading to the rapid construction of complex molecules.

Furthermore, the development of new lithiation techniques is expanding the scope of organolithium chemistry. These include:

Reductive lithiation: This method allows for the generation of organolithium compounds from precursors that are not amenable to traditional deprotonation or halogen-metal exchange.

Flow chemistry approaches: As mentioned earlier, the use of microreactors is enabling safer and more controlled lithiation reactions, which could be particularly beneficial for highly reactive species like diphenylmethyllithium.

While the full potential of diphenylmethyllithium in these emerging methodologies is yet to be fully realized, its fundamental reactivity suggests that it will play an important role in the development of new and more efficient synthetic transformations.

Considerations for Sustainable Organolithium Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic processes, and organolithium chemistry is no exception. Key considerations for the sustainable use of diphenylmethyllithium and other organolithium reagents include solvent choice, energy efficiency, and waste reduction.

Traditionally, organolithium reactions are carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. These solvents pose safety hazards due to their flammability and potential for peroxide formation. Recent research has focused on identifying more sustainable solvent alternatives. Cyclopentyl methyl ether (CPME), for example, has emerged as a greener alternative to traditional ethereal solvents in organolithium reactions, offering a higher boiling point and lower peroxide-forming tendencies. The use of deep eutectic solvents (DESs) is also being explored as an environmentally friendly medium for reactions involving organolithium reagents.

In addition to solvent replacement, other strategies for enhancing the sustainability of organolithium chemistry include:

Flow Chemistry: Continuous-flow systems can improve the safety and energy efficiency of highly exothermic lithiation reactions by providing better temperature control and reducing the volume of reactive intermediates at any given time. researchgate.net

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a core principle of green chemistry. The development of catalytic C-H activation and cross-coupling reactions involving organolithium intermediates reduces waste and improves atom economy.

Waste Reduction: Designing synthetic routes that minimize the number of steps and avoid the use of protecting groups can significantly reduce waste generation.

The environmental impact of lithium extraction itself is also a growing concern. As the demand for lithium increases, developing more sustainable extraction methods will be crucial for the long-term viability of lithium-based chemistry.

By embracing the principles of green chemistry, the synthetic utility of diphenylmethyllithium can be harnessed in a more environmentally responsible manner, ensuring its continued importance in both academic and industrial settings.

Table 3: Green Chemistry Principles and their Application in Organolithium Chemistry

| Green Chemistry Principle | Application in Organolithium Chemistry |

| Safer Solvents and Auxiliaries | Replacement of hazardous ethereal solvents with greener alternatives like CPME or DESs. |

| Design for Energy Efficiency | Use of flow chemistry to manage exotherms and reduce the need for cryogenic cooling. |

| Catalysis | Development of catalytic reactions that utilize organolithium reagents more efficiently. |

| Waste Prevention | Designing more atom-economical synthetic routes and minimizing the use of protecting groups. |

Q & A

Basic: How can computational methods like density functional theory (DFT) be optimized for modeling the electronic structure of Lithium, (diphenylmethyl)-?

Answer:

To model Lithium, (diphenylmethyl)-, employ the generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional to account for electron exchange-correlation effects beyond local spin density approximations . For iterative diagonalization of large matrices, use plane-wave basis sets with Pulay’s direct inversion in the iterative subspace (DIIS) method to enhance convergence efficiency in metallic or organometallic systems . Implement the projector augmented-wave (PAW) method to handle core-electron interactions accurately, ensuring compatibility with ultrasoft pseudopotentials for systems with strong ionic bonding . Validate computational results against experimental spectroscopic data (e.g., NMR or X-ray diffraction) to confirm structural predictions.

Basic: What are robust experimental protocols for synthesizing and handling air-sensitive Lithium, (diphenylmethyl)-?

Answer:

Synthesize Lithium, (diphenylmethyl)- under inert atmosphere (argon/glovebox) using Schlenk-line techniques. React diphenylmethane with lithium metal in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C) to minimize side reactions. Characterize intermediate phases via in situ Raman spectroscopy or cryogenic X-ray diffraction. For handling, store the compound in hermetically sealed containers with molecular sieves to prevent moisture ingress. Electrochemical quartz crystal microbalance (EQCM) can monitor reactivity during synthesis .

Advanced: How do interfacial reactions between Lithium, (diphenylmethyl)- and solid-state electrolytes affect its stability in battery architectures?

Answer:

Interfacial stability is critical in all-solid-state batteries. Use ab initio molecular dynamics (AIMD) simulations to predict decomposition pathways, focusing on sulfide or halide solid electrolytes (e.g., LiNbO₃ coatings) that mitigate redox reactions . Experimentally, pair cyclic voltammetry (CV) with X-ray photoelectron spectroscopy (XPS) to analyze solid electrolyte interphase (SEI) formation. Compare Li⁺ diffusion barriers computed via nudged elastic band (NEB) methods with impedance spectroscopy data to identify kinetic limitations .

Advanced: How can discrepancies between DFT-predicted redox potentials and experimental electrochemical data for Lithium, (diphenylmethyl)- be resolved?

Answer:

Discrepancies often arise from approximations in exchange-correlation functionals. Cross-validate GGA-PBE results with hybrid functionals (e.g., HSE06) or GW quasiparticle corrections to improve redox potential accuracy . Experimentally, use potentiostatic intermittent titration technique (PITT) to measure equilibrium potentials, and correlate with computed density of states (DOS) near the Fermi level. Systematic error analysis should account for solvent effects (implicit/explicit solvation models) and entropy contributions neglected in standard DFT .

Basic: What spectroscopic and structural characterization techniques are most effective for studying Lithium, (diphenylmethyl)-?

Answer:

- Solid-State NMR : Use ⁷Li and ¹³C magic-angle spinning (MAS) NMR to probe local coordination environments.

- X-ray Diffraction (XRD) : Pair Rietveld refinement with DFT-optimized structures to resolve crystallographic ambiguities.

- FT-IR/Raman Spectroscopy : Identify vibrational modes of the diphenylmethyl ligand to track bonding changes.

- Electron Energy Loss Spectroscopy (EELS) : Map electronic structure in transmission electron microscopy (TEM) for nanoscale heterogeneity analysis .

Advanced: What mechanistic strategies suppress parasitic side reactions of Lithium, (diphenylmethyl)- in high-voltage battery cathodes?

Answer:

Design cathode coatings (e.g., LiNbO₃ or LiTaO₃) via atomic layer deposition (ALD) to isolate the compound from oxidative electrolytes. Use operando differential electrochemical mass spectrometry (DEMS) to detect gaseous byproducts (e.g., CO₂) during cycling. Computational screening (e.g., Materials Project database) can identify dopants that raise the HOMO level, reducing oxidative degradation . Electrochemical impedance spectroscopy (EIS) at varying temperatures quantifies activation energies for parasitic reactions .

Basic: How to assess the ionic and electronic conductivity of Lithium, (diphenylmethyl)- in composite electrodes?

Answer:

- Electronic Conductivity : Use four-point probe measurements on pressed pellets. Compare with DFT-calculated band structures to validate transport mechanisms.

- Ionic Conductivity : Perform AC impedance spectroscopy with blocking electrodes (e.g., stainless steel) to isolate Li⁺ migration.

- Composite Analysis : Blend with conductive carbon (e.g., Super P) and binders (PVDF) to mimic electrode architectures. Use focused ion beam (FIB)-SEM to assess percolation thresholds .

Advanced: What multi-scale modeling frameworks integrate quantum mechanical and mesoscale dynamics for Lithium, (diphenylmethyl)- in operando conditions?

Answer:

Combine DFT (for electronic structure) with kinetic Monte Carlo (kMC) simulations to model Li⁺ diffusion across grain boundaries. Use coarse-grained molecular dynamics (CGMD) to simulate electrode-electrolyte interfaces at micrometer scales. Validate with operando synchrotron X-ray tomography to track phase evolution during cycling. Software tools like VASP (for DFT) and LAMMPS (for MD) enable cross-platform compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.